Androisoxazole

Description

Contextualization as a Synthetic Anabolic-Androgenic Steroid Derivative

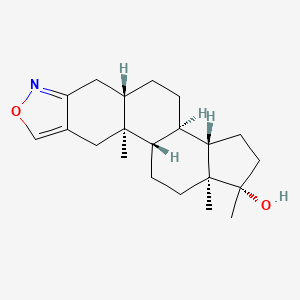

Androisoxazole is classified as a synthetic anabolic-androgenic steroid (AAS) wikipedia.orgoup.comdovepress.comnih.govquora.combinasss.sa.crwikipedia.org. AAS are a class of compounds that are synthetic derivatives of testosterone (B1683101), the primary male sex hormone dovepress.comnih.govbinasss.sa.crwikipedia.orgous-research.no. These substances are designed to mimic or enhance the effects of endogenous androgens, often with the aim of promoting muscle growth (anabolic effects) and the development of male sexual characteristics (androgenic effects) dovepress.comwikipedia.org. This compound is specifically identified as a 17α-alkylated derivative of dihydrotestosterone (B1667394) (DHT) wikipedia.org, a potent androgen. It shares structural similarities with other well-known AAS, such as stanozolol, furazabol, prostanozol, and danazol, differing primarily in the heterocyclic ring fused to the steroid A-ring wikipedia.orgbiotechmedjournal.comwikipedia.orgwikipedia.org.

Historical Objectives in Steroid Chemistry Research and this compound's Development

The development of compounds like this compound emerged from decades of research in steroid chemistry, which sought to understand the structure-activity relationships of steroid hormones and to create novel analogs with potentially improved or differentiated pharmacological profiles britannica.com. A significant objective in this field was the dissociation of anabolic and androgenic activities, aiming to develop compounds that could promote muscle growth without imparting excessive androgenic side effects oup.comoup.com. Early research, such as studies conducted in the early 1960s, evaluated the relative oral anabolic to androgenic activity ratios of this compound and related compounds, comparing them to established steroids like methyltestosterone (B1676486) and testosterone oup.comoup.com. This research aimed to identify compounds that exhibited a more favorable separation of these two key properties, a goal that has driven much of the synthetic steroid research ous-research.nooup.com. The synthesis of steroidal heterocycles, including those incorporating isoxazole (B147169) rings, has been a specific area of interest within medicinal chemistry for developing new therapeutic agents nih.govnih.govwikimedia.org.

Significance of this compound within Organic Chemistry and Pharmacological Research

Within organic chemistry, this compound represents the fusion of a steroid scaffold with an isoxazole heterocycle. The isoxazole moiety itself is recognized as a significant pharmacophore, present in numerous natural products and synthetic drugs, and is known to confer a range of biological activities wikipedia.orginnovareacademics.inijbpas.com. The synthesis of such steroidal heterocycles involves sophisticated organic chemistry techniques, with specific routes to this compound and related compounds being detailed in scientific literature wikipedia.orgnih.govwikimedia.orgnih.gov.

Pharmacologically, this compound has been investigated for several potential applications beyond its primary classification as an AAS. Research has explored its potential as a chemotherapeutic agent against carcinoma cell lines biosynth.com. Furthermore, it has been noted for its ability to inhibit cell-specific energy metabolism by binding to the hydroxyl group on cytochrome P450 reductase, an enzyme critical for steroid hormone synthesis biosynth.com. This mechanism suggests a potential role in modulating steroidogenesis. Additionally, this compound has been studied for its effects in inflammatory bowel disease, where it was found to inhibit water vapor absorption biosynth.com. Its interaction with enzymes involved in steroid biosynthesis, such as CYP17A1, and its influence on androgen receptor signaling have also been subjects of pharmacological inquiry, particularly in the context of prostate cancer research nih.govnih.gov.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1S,2S,10S,13R,14S,17S,18S)-2,17,18-trimethyl-6-oxa-7-azapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4,7-dien-17-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31NO2/c1-19-11-13-12-24-22-18(13)10-14(19)4-5-15-16(19)6-8-20(2)17(15)7-9-21(20,3)23/h12,14-17,23H,4-11H2,1-3H3/t14-,15+,16-,17-,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSYTUNFHWYMMHU-IYRCEVNGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2(C)O)CCC4C3(CC5=CON=C5C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CC[C@@H]4[C@@]3(CC5=CON=C5C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40957423 | |

| Record name | Androisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40957423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

360-66-7 | |

| Record name | Androisoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=360-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Androisoxazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000360667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Androisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40957423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ANDROISOXAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6WRG30P3CG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Structure Activity Relationship Sar Studies of Androisoxazole and Analogous Steroids

Impact of the Isoxazole (B147169) Moiety on Steroid Receptor Interaction Profiles

The fusion of an isoxazole ring to the A-ring of the steroid nucleus, as seen in Androisoxazole, profoundly alters the molecule's interaction with steroid receptors compared to its parent androgen, dihydrotestosterone (B1667394) (DHT). This heterocyclic moiety introduces significant changes to the steroid's shape, polarity, and hydrogen-bonding capabilities.

Research on various isoxazolyl steroids demonstrates that this modification can modulate the transcriptional activity of the androgen receptor (AR). nih.gov In some cases, steroids containing an isoxazole fragment have been shown to act as inhibitors of androgen signaling. nih.gov The nitrogen and oxygen atoms within the isoxazole ring can participate in different interactions with the receptor's ligand-binding domain than the simple keto group found at the C-3 position of DHT. For instance, the oxygen atom of the isoxazole ring can act as a hydrogen bond acceptor, potentially forming interactions with amino acid residues within the receptor pocket, a feature that has been observed in docking studies of other isoxazole-containing ligands with hormone receptors. thieme-connect.comthieme-connect.com The presence of this fused heterocycle is a key factor in separating the anabolic (myotrophic) effects from the androgenic effects of the steroid, often reducing the latter. mdpi.com

Key Structural Determinants for Modulating Molecular Activity

The biological activity of this compound is not solely defined by the isoxazole ring but is a composite of several critical structural features inherent to its steroidal framework.

Influence of Substituents on Ring A-Fusion

The manner in which the isoxazole ring is fused to the A-ring at the C-2 and C-3 positions is a primary determinant of activity. While this compound itself is a specific structure, SAR studies on related heterocyclic steroids show that substituents on the fused ring can fine-tune biological effects. The introduction of different functional groups on the heterocyclic moiety can alter the compound's binding affinity and efficacy. For example, studies on other classes of isoxazole-containing ligands have shown that even small changes, such as the addition of a methyl or carboxylic acid group to the heterocycle, can significantly impact receptor interaction and agonist or antagonist activity. nih.govacs.org This principle highlights that the fused isoxazole ring is not just a passive structural element but an active contributor to the pharmacological profile, with its properties being modifiable by further substitution.

Role of the 17β-Hydroxyl Group in Ligand-Receptor Binding

Across the spectrum of anabolic-androgenic steroids, the presence of a hydroxyl group at the 17β-position is considered essential for effective binding to the androgen receptor. mdpi.comwiley-vch.de This functional group is a critical anchor, typically forming a key hydrogen bond with specific amino acid residues (such as Asn705 and Thr877) in the ligand-binding pocket of the AR. This interaction stabilizes the ligand-receptor complex, which is a prerequisite for initiating the cascade of events leading to a biological response. Modifications, such as oxidation to a ketone or inversion of the stereochemistry to the 17α-position, drastically reduce binding affinity and, consequently, anabolic and androgenic activity. wiley-vch.de Therefore, the 17β-hydroxyl group in this compound is indispensable for its activity.

Comparative SAR Analysis with Other Anabolic-Androgenic Steroids

This compound belongs to a family of DHT derivatives where the A-ring is fused with a heterocycle. Comparing its structure-activity relationship with close analogs provides valuable insights into the role of the specific heterocyclic system.

| Compound | Heterocyclic Ring | Key Structural Difference from this compound |

| This compound | Isoxazole | - |

| Stanozolol | Pyrazole | The heterocycle is a pyrazole, containing two adjacent nitrogen atoms. |

| Furazabol | Furazan (B8792606) (1,2,5-oxadiazole) | The heterocycle is a furazan, containing two oxygen atoms and one nitrogen atom. |

| Danazol | Isoxazole | Contains a 17α-ethynyl group instead of a 17α-methyl group. |

The primary difference between this compound and Stanozolol is the nature of the fused five-membered heterocycle (isoxazole vs. pyrazole). mdpi.comwikipedia.org This seemingly small change—replacing an oxygen atom with a nitrogen atom—alters the hydrogen bonding potential and electronic distribution of the ring, leading to different pharmacological profiles. Similarly, Furazabol incorporates a furazan ring, again presenting a distinct set of heteroatoms for potential receptor interactions. mdpi.comwikipedia.org These compounds exhibit varying anabolic-to-androgenic ratios, underscoring that the specific type of heterocycle fused to the A-ring is a critical determinant of the final biological effect. mdpi.com Danazol, which also contains an isoxazole ring, differs from this compound at the C-17 position, featuring an ethynyl (B1212043) group instead of a methyl group. This modification at C-17 is known to significantly alter activity, often reducing androgenic effects while introducing other hormonal activities. wikipedia.org

Computational and Theoretical Approaches to SAR Prediction (QSAR/QSPR)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods used in drug design to predict the biological activity or properties of chemical compounds based on their molecular structures. biotechmedjournal.comjapsonline.com These models build a mathematical correlation between the chemical structure of a series of compounds and their determined activity. semanticscholar.org

For steroids like this compound, QSAR models can be developed to predict androgen receptor binding affinity or anabolic potency. The process involves:

Descriptor Calculation: Generating numerical values, or "descriptors," that represent the physicochemical properties of the molecules (e.g., electronic properties, hydrophobicity, steric parameters, topological indices). japsonline.comnih.gov

Model Building: Using statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), to create an equation that links the descriptors to the biological activity. imist.ma

Validation: Rigorously testing the model's predictive power using both internal and external sets of compounds. imist.ma

These computational approaches allow researchers to screen virtual libraries of potential this compound analogs and prioritize the synthesis of only the most promising candidates, thereby accelerating the discovery of new molecules with improved activity profiles. nih.gov

Androgen Receptor Binding and Activation Dynamics

The androgen receptor (AR) is a nuclear receptor that plays a pivotal role in mediating the effects of androgens like testosterone (B1683101) and dihydrotestosterone (DHT). Ligand binding to the AR initiates a cascade of events leading to gene transcription. This compound's interaction with the AR is a critical aspect of its mechanism of action.

Molecular Docking Studies of this compound-Androgen Receptor Interactions

Molecular docking studies are computational methods used to predict how a small molecule (ligand) binds to a protein target. For this compound, these studies aim to elucidate its binding mode within the ligand-binding domain (LBD) of the androgen receptor. Such analyses can reveal key amino acid residues involved in binding, the strength of interaction (binding affinity), and the potential for activating or inhibiting the receptor. While specific docking studies for "this compound" were not directly found, general principles for AR ligand binding are well-established. For instance, molecular docking studies on other AR antagonists have shown that they bind to the AR-LBD site, often through hydrophobic interactions, and can influence the receptor's conformation endocrine-abstracts.orgfrontiersin.org. These studies typically involve comparing the binding scores of potential ligands against known agonists and antagonists.

Ligand-Induced Conformational Changes in Androgen Receptors

Upon binding of an agonist, the androgen receptor undergoes a conformational change, which typically involves the repositioning of helix 12. This repositioning creates the activation function 2 (AF-2) surface, essential for recruiting coactivators and initiating gene transcription proteopedia.orgmdpi.com. Antagonists, conversely, may induce different conformational changes that prevent coactivator binding or promote the recruitment of corepressors mdpi.comnih.govescholarship.org. Theoretical investigations and molecular dynamics simulations can model these ligand-induced conformational shifts. For example, studies on other AR ligands have shown that agonists increase the mobility of residues at allosteric and coactivator binding sites, while antagonists decrease it nih.govescholarship.org. The specific conformational changes induced by this compound would depend on its chemical structure and how it interacts with the AR's LBD, potentially stabilizing either an active or inactive conformation.

Interactions with Steroid-Metabolizing Enzymes

Steroid-metabolizing enzymes are crucial for regulating the levels and activity of steroid hormones. This compound may influence these enzymes, thereby indirectly affecting androgen signaling.

Cytochrome P450 Enzymes and Steroid Metabolism Modulation

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases involved in the metabolism of a vast array of endogenous and exogenous compounds, including steroids frontiersin.orgnih.govmdpi.commdpi.comnih.govmedicineslearningportal.org. CYP enzymes play a critical role in steroidogenesis and the inactivation of steroid hormones through hydroxylation and other oxidative reactions mdpi.commdpi.com. For instance, CYP17A1 is involved in androgen synthesis, and its inhibition is a target for prostate cancer treatment mdpi.com. While specific interactions of this compound with CYP enzymes were not detailed in the provided search results, it is plausible that compounds with heterocyclic structures, such as isoxazoles, could interact with these enzymes mdpi.cominnovareacademics.in. Such interactions could either inhibit or induce CYP activity, thereby altering the metabolism of androgens and other steroids nih.govnih.govnih.gov.

5α-Reductase Activity and Isoxazole Ring Influence

The enzyme 5α-reductase is critical for converting testosterone into the more potent androgen, dihydrotestosterone (DHT) wikipedia.orgnih.govwiley-vch.de. This conversion occurs in various tissues, and DHT has a higher affinity for the androgen receptor wikipedia.org. The presence of an isoxazole ring in a compound can influence its interaction with enzymes. Studies on isoxazole derivatives have shown diverse biological activities, including potential interactions with biological targets mdpi.cominnovareacademics.inmdpi.comnih.govnih.gov. While direct evidence linking the isoxazole ring of this compound to 5α-reductase inhibition was not found, the structural features of isoxazoles suggest a potential for interaction with enzyme active sites, including those involved in steroid metabolism.

Glucuronidation and Sulfation Pathways in Steroid Inactivation

Steroid hormones are primarily inactivated through conjugation pathways, predominantly glucuronidation and sulfation, which increase their water solubility and facilitate excretion nih.govjbr-pub.org.cncas.cz. Glucuronidation, mediated by UDP-glucuronosyltransferases (UGTs), and sulfation, catalyzed by sulfotransferases (SULTs), are major hepatic pathways for steroid inactivation nih.govjbr-pub.org.cncas.cz. Sulfated steroids can also act as a reservoir for biologically active steroids, particularly in tissues like the brain cas.cz. The modulation of these conjugation pathways by xenobiotics is known, and changes in their activity can significantly impact steroid hormone bioavailability and homeostasis nih.govjbr-pub.org.cncas.cz. While specific data on this compound's impact on these pathways were not available, understanding its influence on these major inactivation routes would be crucial for a complete pharmacological profile.

Modulation of Gene Expression and Intracellular Signaling Pathways (In Vitro Models)

Studies investigating the effects of androgenic compounds, including those structurally related to this compound, often examine their impact on gene expression and intracellular signaling cascades within cell-based models. These investigations aim to elucidate how these molecules influence cellular behavior and function.

Transcriptional Activity of Androgen Receptor in Cell Lines

The androgen receptor (AR) is a key mediator of androgen action. Upon binding to androgens, the AR translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes wikipedia.orgaopwiki.orgwiley-vch.de. Research into compounds like this compound often involves assessing their ability to activate or modulate the transcriptional activity of the AR in various cell lines. For instance, studies on prostate cancer cell lines have shown that androgen receptor coactivators can modulate the transcriptional activity of the AR, influencing the expression of AR-associated genes, particularly under conditions of hormone deprivation nih.gov. While direct studies on this compound's specific interaction with the AR's transcriptional activity are not extensively detailed in the provided snippets, the general mechanism involves the AR binding to DNA and altering gene expression wikipedia.orgaopwiki.orgwiley-vch.de.

Effects on Protein Levels within Cellular Systems

Androgenic compounds can influence cellular processes by altering the levels of specific proteins. This modulation can occur through direct effects on protein synthesis or by influencing the stability and degradation of existing proteins. The general mechanism by which anabolic steroids operate involves binding to the AR, leading to increased protein synthesis, enhanced muscle growth, and reduced muscle catabolism wikipedia.org. While specific protein level changes induced by this compound are not detailed in the provided search results, the broader class of androgenic-anabolic steroids (AAS) is known to affect cellular differentiation, favoring muscle cells over fat-storage cells wikipedia.org.

Non-Genomic Mechanisms and Alternative Pathway Investigations (Theoretical)

Beyond the classical genomic pathway involving direct interaction with the AR and subsequent gene transcription, steroid hormones, including androgens, can also exert rapid, non-genomic effects jobiost.comnih.govmdpi.comresearchgate.net. These mechanisms are often independent of direct gene regulation and can involve rapid signaling cascades. Theoretical investigations explore these alternative pathways, which may include interactions with membrane-bound receptors or signaling molecules. For example, testosterone signals not only through the nuclear AR but also through membrane androgen receptors (mARs), such as ZIP9 and GPRC6A wikipedia.org. These non-genomic pathways are proposed to be involved in dissociating anabolic and androgenic effects of AAS wikipedia.org. Glucocorticoids, another class of steroid hormones, also exhibit non-genomic effects that can rapidly influence signaling pathways, such as mitogen-activated protein (MAP) kinases or cAMP and Ca²⁺-dependent pathways nih.govmdpi.comresearchgate.net. While specific non-genomic mechanisms for this compound are not explicitly detailed, the existence of such pathways for related compounds suggests potential alternative modes of action.

Theoretical Implications of this compound's Interaction with DNA/RNA (In Vitro/In Silico)

The interaction of small molecules with DNA and RNA is a significant area of research, particularly in the context of therapeutic agents. Theoretical studies and in vitro experiments can explore these interactions. One study mentions this compound in the context of molecular imaging and dynamics of double-standard DNA/RNA binding molecules with androgens/anabolic steroids biotechmedjournal.com. This suggests a theoretical interest in how such compounds might interact with nucleic acids. Research into other compounds has explored their binding to DNA/RNA using various spectrophotometric methods, suggesting mixed binding modes such as groove binding and partial intercalation nih.gov. Furthermore, computational methods, referred to as in silico approaches, are increasingly used to predict RNA interactions with proteins nih.govnih.gov. While direct evidence of this compound binding to DNA or RNA is not provided, its inclusion in studies investigating DNA/RNA binding molecules points to a theoretical consideration of such interactions.

Data Tables

Table 1: Key Chemical and Physical Properties of Androisoxazole

| Property | Value | Source |

| Chemical Formula | C21H31NO2 | wikipedia.orgchemsrc.comrsc.orgdrugcentral.org |

| Molecular Weight | 329.48 g/mol | wikipedia.orgchemsrc.comrsc.orgdrugcentral.org |

| Density | 1.115 g/cm³ | chemsrc.com |

| Boiling Point | 458 ºC (at 760 mmHg) | chemsrc.com |

| Flash Point | 230.8 ºC | chemsrc.com |

| LogP | 4.383 | chemsrc.com |

| Polar Surface Area | 46.26 Ų | chemsrc.comdrugcentral.org |

Table 2: Comparative Oral Anabolic vs. Androgenic Activity Ratios in Rats

Advanced Analytical Techniques in Androisoxazole Research

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous confirmation of Androisoxazole's molecular structure, which is characterized by a steroid nucleus with an isoxazole (B147169) ring fused to the A-ring.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise three-dimensional structure of steroid molecules. Both ¹H and ¹³C NMR are employed to confirm the identity and stereochemistry of this compound.

In ¹H NMR analysis, the chemical shifts and coupling constants of the proton signals provide detailed information about the connectivity of atoms and their spatial relationships. For this compound, key diagnostic signals would include those from the methyl groups at C-18 and C-19, the 17α-methyl group, and the single proton on the isoxazole ring. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), would be used to establish proton-proton correlations and through-space proximities, respectively, confirming the stereochemistry at the various chiral centers of the androstane (B1237026) skeleton.

Table 1: Representative NMR Experiments for this compound Structural Analysis

| Experiment | Purpose | Expected Information for this compound |

| ¹H NMR | Provides information on the proton environment and connectivity. | Chemical shifts and coupling constants for methyl, methylene, and methine protons; signal for the isoxazole ring proton. |

| ¹³C NMR | Provides information on the carbon skeleton. researchgate.net | Unique signals for each carbon, including the steroid backbone and the fused isoxazole ring carbons (C-2, C-3). |

| COSY | Reveals proton-proton (J-coupling) correlations through bonds. mdpi.com | Establishes connectivity within the steroid ring system and side chains. |

| HSQC/HMQC | Correlates protons with their directly attached carbons. | Assigns specific protons to their corresponding carbons in the molecular structure. |

| HMBC | Shows longer-range (2-3 bond) correlations between protons and carbons. | Confirms the overall structure, including the placement of the isoxazole ring and methyl groups. |

| NOESY | Identifies protons that are close in space, revealing stereochemical relationships. | Confirms the stereochemistry at ring junctions (e.g., A/B ring fusion) and the orientation of substituents (e.g., 17α-methyl). |

Mass Spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound and obtaining structural information through the analysis of its fragmentation patterns. biotechmedjournal.com When coupled with a chromatographic separation method like Gas Chromatography (GC) or Liquid Chromatography (LC), it becomes a highly sensitive and specific tool for identifying steroids like this compound. mdpi.comnih.gov

In a typical Electron Ionization (EI) mass spectrum, this compound (Molecular Weight: 329.5 g/mol ) would be expected to show a molecular ion peak (M•+) at a mass-to-charge ratio (m/z) of 329. chemsrc.com The fragmentation pattern is dictated by the steroid structure, with characteristic losses from the steroid rings and side chains. The fused isoxazole ring would also yield specific fragment ions, aiding in its identification. Tandem mass spectrometry (MS/MS) can further enhance structural confirmation by selecting the molecular ion and subjecting it to collision-induced dissociation (CID), generating a secondary set of fragment ions that are highly characteristic of the parent molecule. nih.gov This technique is particularly valuable in anti-doping analysis for the unambiguous identification of metabolites in complex biological matrices. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Analysis

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are the cornerstone of analytical chemistry for separating components of a mixture and quantifying them. For this compound, both HPLC and GC are essential tools.

High-Performance Liquid Chromatography (HPLC) is the preferred method for the purity assessment and quantification of non-volatile compounds like this compound in pharmaceutical formulations. googleapis.com A typical method would employ reversed-phase chromatography.

Method development involves optimizing several parameters to achieve good resolution between the main compound and any potential impurities or degradation products. medipol.edu.trtransharmreduction.org A C18 or C8 column is commonly used for steroid analysis. transharmreduction.org The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often run in a gradient elution mode to ensure efficient separation of compounds with varying polarities. medipol.edu.trresearchgate.net Detection is most commonly performed using an ultraviolet (UV) detector, as the isoxazole ring system provides a suitable chromophore. For higher specificity and sensitivity, HPLC can be coupled with a mass spectrometer (LC-MS). mdpi.comnih.gov

Table 2: Typical Parameters for HPLC Method Development for Steroid Analysis

| Parameter | Options & Considerations |

| Column | Reversed-phase C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm particle size). medipol.edu.tr |

| Mobile Phase A | Aqueous buffer (e.g., 0.1% orthophosphoric acid or trifluoroacetic acid in water). medipol.edu.tr |

| Mobile Phase B | Organic solvent (e.g., Acetonitrile, Methanol). medipol.edu.tr |

| Elution Mode | Gradient elution is common to separate a wide range of impurities. transharmreduction.org |

| Flow Rate | Typically 0.8 - 1.5 mL/min. |

| Detector | UV/Vis (set at a wavelength of maximum absorbance, e.g., ~220-250 nm) or Photodiode Array (PDA) for peak purity analysis. medipol.edu.tr |

| Column Temp. | Controlled temperature (e.g., 25-40 °C) for improved reproducibility. researchgate.net |

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a gold-standard technique for the detection of anabolic steroids and their metabolites, especially in anti-doping control. researchgate.netannualreviews.org Due to the low volatility of steroids, a derivatization step is typically required before analysis. This process converts polar hydroxyl groups into more volatile and thermally stable silyl (B83357) ethers (e.g., using trimethylsilyl (B98337) (TMS) reagents).

The derivatized this compound can then be separated from other compounds on a capillary GC column, usually a low-polarity phase like a 5% phenyl-methylpolysiloxane. researchgate.net The oven temperature is programmed to ramp up over the course of the analysis to elute compounds with different boiling points. The resulting mass spectrum of the derivatized steroid provides a unique fingerprint for positive identification. mdpi.com

Table 3: Typical Parameters for GC-MS Analysis of Steroids

| Parameter | Options & Considerations |

| Derivatization | Required to increase volatility and thermal stability. Common reagents include N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form TMS ethers. |

| Column | Fused-silica capillary column with a non-polar or semi-polar stationary phase (e.g., DB-5ms, HP-1ms; 30 m x 0.25 mm ID, 0.25 µm film thickness). |

| Carrier Gas | Helium or Hydrogen at a constant flow rate. elementssystem.com |

| Injection Mode | Splitless injection for trace analysis. elementssystem.com |

| Temperature Program | Initial temperature held, then ramped at a controlled rate (e.g., 15-25 °C/min) to a final temperature >300 °C to elute all steroids. elementssystem.com |

| MS Ionization | Electron Ionization (EI) at 70 eV. |

| MS Detection | Full Scan mode for identification of unknowns; Selected Ion Monitoring (SIM) for targeted quantification and increased sensitivity. researchgate.net |

High-Performance Liquid Chromatography (HPLC) Development and Optimization

Application of Chemometrics in Analytical Method Development for Steroids

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. In the context of steroid analysis, chemometric techniques are powerful tools for handling the large and complex datasets generated by methods like GC-MS and NMR. researchgate.net

Techniques such as Principal Component Analysis (PCA) and Hierarchical Cluster Analysis (HCA) can be applied to the spectral or chromatographic data of multiple samples. researchgate.netmdpi.com For instance, PCA can reduce the dimensionality of the data, allowing for the visualization of patterns and groupings among samples. This can be used to classify unknown steroid products, identify counterfeit medicines, or distinguish between different metabolic profiles. researchgate.netresearchgate.net By applying chemometrics to ¹³C NMR data, researchers have successfully classified different AAS formulations and identified key active ingredients, demonstrating a powerful approach that could be applied to the analysis of this compound-containing products. researchgate.netmdpi.com

Emerging Analytical Techniques for Complex Steroid Structures

The analysis of complex steroid structures, such as this compound, presents significant analytical challenges due to their structural similarity, isomerism, and the intricate biological matrices in which they are often found. researchgate.netmdpi.comrsc.org Traditional methods like immunoassays can suffer from a lack of specificity, while conventional chromatographic techniques may fail to resolve closely related isomers. nih.govnih.gov To overcome these limitations, a suite of emerging and advanced analytical techniques has been developed, offering enhanced resolution, specificity, and sensitivity for the comprehensive characterization of complex steroids. tohoku.ac.jprsc.orgmdpi.com These methods are pivotal for advancing research into the nuanced roles of steroids in biology and medicine.

Ion Mobility-Mass Spectrometry (IM-MS)

Ion Mobility-Mass Spectrometry (IM-MS) has surfaced as a powerful technique for the analysis of steroid isomers. clemson.educleancompetition.org It provides an additional dimension of separation based on the size, shape, and charge of an ion, which is determined by its collision cross-section (CCS). researchgate.netcleancompetition.org This gas-phase separation method is particularly effective at distinguishing between steroid isomers that are isobaric (having the same mass) and therefore indistinguishable by mass spectrometry alone. tohoku.ac.jpcleancompetition.org

Recent studies have demonstrated that coupling liquid chromatography with IM-MS (LC-IM-MS) allows for the clear separation of structural isomers, making it highly suitable for steroid quantification. nih.govfit.edumdpi.com The technique can differentiate between isomers by measuring their distinct drift times through the mobility cell. frontiersin.org To further enhance separation, chemical derivatization strategies can be employed. These reactions modify the steroid's structure, size, or charge, which can amplify the differences in their collision cross-sections and improve their resolution in the ion mobility cell. researchgate.netclemson.edufrontiersin.org Another approach involves the formation of alkali metal adducts instead of protonated molecules, which has also been shown to improve the separation of isomers. mdpi.com

The capabilities of IM-MS are not limited to targeted quantification. The technique is also compatible with high-throughput analysis and can be used for the global analysis of untargeted analytes, providing a broader view of the steroid profile in a given sample. clemson.edumdpi.com

Interactive Data Table: Comparison of Analytical Techniques for Steroid Isomer Separation

| Technique | Principle of Separation | Key Advantages for Steroid Analysis | Notable Research Findings | Citations |

|---|---|---|---|---|

| Ion Mobility-Mass Spectrometry (IM-MS) | Separates ions in the gas phase based on their size, shape, and charge (Collision Cross-Section). | Excellent for resolving isobaric and structural isomers. High sensitivity and compatible with high-throughput screening. | Demonstrated improved separation of glucocorticoid isomers compared to traditional LC-MS. Derivatization enhances resolution. | researchgate.netclemson.educleancompetition.orgfit.edu |

| Ultra-High Performance Supercritical Fluid Chromatography (UHPSFC-MS) | Uses a supercritical fluid (e.g., CO2) as the mobile phase for chromatographic separation. | Effective for nonvolatile and thermally labile compounds. Offers faster analysis than HPLC. | Quantified 19 endogenous steroids in 5 minutes. Showed superior performance for 5 out of 7 columns tested compared to UHPLC-MS. | psu.educhromatographyonline.comnih.gov |

| Comprehensive Two-Dimensional Gas Chromatography (GCxGC-MS) | Employs two different capillary columns for enhanced chromatographic resolution. | Superior separation power for highly complex mixtures and structurally similar compounds. | Enabled comprehensive screening and quantitation of 40 steroids in human urine with excellent stability and repeatability. | rsc.orgacs.orgresearchgate.netdshs-koeln.de |

| Advanced NMR Spectroscopy | Measures nuclear magnetic resonance of atomic nuclei. Advanced 2D techniques (COSY, HSQC) resolve complex spectra. | Provides detailed structural information, including stereochemistry, without need for reference standards. | Successfully used to differentiate closely related steroid structures (e.g., Androstanolone and Epiandrosterone) that are difficult to distinguish with 1H NMR alone. | mdpi.commdpi.comresearchgate.net |

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has been recognized as a valuable alternative to conventional GC and HPLC for analyzing compounds that are nonvolatile or thermally unstable. psu.edu This technique utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase, combining the high efficiency of gas chromatography with the solvent strength of liquid chromatography. psu.edu

Recent advancements have led to the development of ultra-high-performance supercritical fluid chromatography (UHPSFC), often hyphenated with tandem mass spectrometry (MS/MS). chromatographyonline.com Studies have shown that UHPSFC-MS/MS is a robust and selective method for profiling a large number of endogenous steroids from various classes (e.g., estrogens, androgens, corticosteroids) simultaneously and within a short analytical time. nih.gov For instance, one novel method successfully quantified nineteen different steroids from human plasma in under five minutes. nih.gov When compared to ultra-high-performance liquid chromatography (UHPLC), UHPSFC-MS demonstrated superior performance in resolving and quantifying steroid analytes for the majority of chromatographic columns tested. This high-throughput capacity makes UHPSFC-MS an optimal solution for large-scale steroid analysis.

Comprehensive Two-Dimensional Gas Chromatography (GC×GC)

For highly complex steroid mixtures, comprehensive two-dimensional gas chromatography (GC×GC) offers exceptional separation power. rsc.orgresearchgate.net This technique utilizes two columns with different stationary phases, providing a much higher peak capacity and resolving power than single-column GC. dshs-koeln.de When coupled with a fast detector like a time-of-flight mass spectrometer (TOF-MS), GC×GC-TOF-MS becomes a formidable tool for steroidomics. rsc.org

The enhanced chromatographic resolution allows for the separation of a vast number of steroid metabolites, even those with very similar chemical structures that co-elute in conventional systems. rsc.org Research has demonstrated the successful application of GC×GC-TOF-MS for the comprehensive screening and absolute quantitation of dozens of steroids in biological samples like urine. rsc.org The method exhibits excellent stability and repeatability, making it suitable for routine clinical analysis and for untargeted analysis to discover new biomarkers. rsc.orgdshs-koeln.de

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

While NMR spectroscopy is a cornerstone of chemical structure elucidation, the 1H NMR spectra of steroids are often characterized by severe signal overlap, making unambiguous assignment of chemical shifts and coupling constants difficult. mdpi.com To address this, advanced NMR techniques are being employed. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are routinely used to establish 1H and 13C chemical shift correlations and unravel complex spin systems. mdpi.comrsc.org

Furthermore, the use of chemometric analysis on 13C NMR data has proven effective in differentiating and quantifying closely related steroid structures that cannot be discriminated by 1H NMR alone. mdpi.com Iterative full-spin analysis, aided by specialized software, can deconstruct entangled spectra to yield precise chemical shifts and J-coupling constants, which are fundamental for determining the exact three-dimensional structure and conformation of complex steroids. mdpi.comresearchgate.net These advanced NMR approaches provide an unparalleled level of structural detail, crucial for the definitive identification of novel steroid compounds and for studying steroid-receptor interactions at an atomic level. mdpi.com

Other Emerging Technologies

The field of steroid analysis continues to evolve with the introduction of other novel approaches.

MALDI Mass Spectrometry Imaging (MALDI-MSI) allows for the visualization of the spatial distribution of steroids directly in tissue sections, offering insights into their localization and function within biological systems. mdpi.com

Predictive Fragmentation Methods in tandem mass spectrometry are being developed to generate distinctive fragmentation patterns based on steroid structure. One such method uses silver cationization to produce predictable product ions, enabling confident annotation of steroid regioisomers without prior separation or derivatization. acs.org

Artificial Intelligence (AI) and Machine Learning (ML) are emerging as powerful tools to improve the analysis and interpretation of the large and complex datasets generated by modern analytical techniques in steroid hormone research. numberanalytics.com

These emerging techniques, individually and in combination, are revolutionizing the study of complex steroids, enabling more detailed and accurate characterization than ever before.

Future Directions in Androisoxazole and Isoxazole Steroid Research

Exploration of Novel Synthetic Routes and Sustainable Chemistry

The development of efficient and environmentally conscious synthetic methodologies is paramount for the advancement of isoxazole (B147169) steroid chemistry. Researchers are actively exploring novel synthetic routes that enhance atom economy, reduce waste, and utilize greener reagents and solvents. Traditional methods for synthesizing isoxazole derivatives often involve multi-step processes that can be resource-intensive. Recent efforts are directed towards catalytic approaches, including metal-free syntheses and the application of microwave irradiation, which can significantly improve reaction rates, yields, and selectivity mdpi.comrsc.orgnih.goveurekaselect.comresearchgate.netacgpubs.org. For instance, the 1,3-dipolar cycloaddition reaction remains a cornerstone for constructing isoxazole rings, with ongoing research focused on optimizing these reactions for steroid substrates to achieve regioselective and stereocontrolled outcomes nih.govnih.govresearchgate.netacs.org. The pursuit of sustainable chemistry in this field aims to minimize the environmental footprint associated with the production of these complex molecules, aligning with global efforts towards greener pharmaceutical manufacturing.

Advanced Computational Modeling for Structure-Function Prediction

Computational chemistry plays an increasingly vital role in understanding and predicting the biological activities of isoxazole steroids. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations are instrumental in identifying key structural features that correlate with desired pharmacological effects mdpi.comukaazpublications.comnih.govnih.govbibliotekanauki.plmdpi.com. These in silico methods allow researchers to screen virtual libraries of compounds, predict binding affinities to target proteins, and optimize molecular structures for enhanced efficacy and selectivity. For example, QSAR studies can elucidate the critical role of specific substituents and their positions on the isoxazole ring and steroid scaffold in modulating interactions with biological targets like nuclear receptors or enzymes mdpi.comnih.govmdpi.com. Advanced computational modeling not only accelerates the discovery process but also provides deep insights into the molecular mechanisms underlying the activity of these compounds, guiding the rational design of new therapeutic agents.

Development of Androisoxazole as a Chemical Probe for Biological Systems

The unique structural features of this compound and related isoxazole steroids make them valuable as chemical probes for investigating complex biological systems. As molecular tools, these compounds can be designed to selectively interact with specific cellular targets, pathways, or biochemical processes. By labeling these compounds or modifying them with reporter groups, researchers can track their localization within cells, monitor their interactions with biomolecules, and elucidate signaling cascades. For example, this compound derivatives could be developed to selectively inhibit specific enzymes involved in steroid hormone biosynthesis or to modulate androgen receptor signaling, thereby serving as probes to study these pathways in detail nih.govnih.gov. The precise application of such probes can lead to a deeper understanding of disease mechanisms and the identification of novel therapeutic targets.

Investigation of the Isoxazole Ring System's Broader Utility in Steroid Analog Design

The isoxazole ring is a versatile scaffold that can be incorporated into various positions of the steroid nucleus or its side chain, leading to a wide array of analogs with potentially distinct pharmacological profiles. Researchers are exploring the systematic modification of steroid structures by introducing the isoxazole moiety to create libraries of compounds for screening against various diseases, including cancer and inflammatory conditions nih.govnih.govmdpi.com. The ability of the isoxazole ring to engage in hydrogen bonding, π-π stacking, and hydrophobic interactions, coupled with its relative metabolic stability, makes it an attractive building block for drug design. Investigating the broader utility of this heterocycle involves synthesizing diverse steroid-isoxazole hybrids and evaluating their structure-activity relationships (SARs) to identify optimal designs for specific therapeutic applications mdpi.comacs.orgresearchgate.netnih.gov.

Theoretical Applications in Chemical Biology and Mechanistic Studies

Theoretical investigations provide a foundational understanding of how isoxazole steroids exert their biological effects at a molecular level. By employing theoretical chemistry methods, researchers can delve into the reaction mechanisms involved in the synthesis of these compounds, predict their conformational preferences, and analyze their binding modes with target proteins mdpi.comukaazpublications.combibliotekanauki.plnih.govresearchgate.net. Understanding these theoretical underpinnings is crucial for rational drug design and for interpreting experimental findings. For instance, theoretical studies can help elucidate the precise interactions responsible for the inhibitory activity of isoxazole steroids against enzymes like CYP17A1 or their modulation of receptor activity, thereby contributing to the development of more targeted and effective therapies.

Q & A

Q. What spectroscopic and chromatographic techniques are recommended for characterizing Androisoxazole’s structural identity and purity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm the isoxazole ring and substituent positions. Cross-reference peak assignments with published data for 3-phenylisoxazole derivatives .

- Infrared (IR) Spectroscopy: Identify functional groups (e.g., C=N stretching at ~1600–1650 cm) to validate the isoxazole core .

- High-Performance Liquid Chromatography (HPLC): Assess purity using reverse-phase HPLC with UV detection (λ = 254 nm). Calibrate against certified reference standards .

Q. What in vitro models are suitable for preliminary pharmacological evaluation of this compound?

Methodological Answer:

- Cell-Based Assays: Use androgen receptor (AR)-transfected HEK293 cells to screen for binding affinity. Measure luciferase reporter activity under standardized conditions (e.g., 24-hour exposure, triplicate replicates) .

- Enzyme Inhibition Studies: Test inhibitory effects on 5α-reductase using prostate microsomal preparations. Normalize activity to positive controls (e.g., finasteride) and report IC values with 95% confidence intervals .

Key Considerations:

- Include negative controls (vehicle-only) and validate assay reproducibility via coefficient of variation (<15%) .

Advanced Research Questions

Q. How can researchers address contradictory findings in this compound’s bioactivity across studies (e.g., agonist vs. antagonist effects)?

Methodological Answer:

- Data Reanalysis: Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study design rigor. Check for variability in cell lines (e.g., LNCaP vs. PC3) or dosing protocols .

- Meta-Analysis: Pool data from multiple studies using random-effects models. Stratify by experimental conditions (e.g., AR isoform specificity) and assess heterogeneity via I statistics .

- Mechanistic Follow-Up: Conduct competitive binding assays with radiolabeled ligands (e.g., H-DHT) to clarify receptor interaction dynamics .

Q. What strategies optimize the synthetic yield of this compound while controlling stereochemical outcomes?

Methodological Answer:

- Route Selection: Compare cycloaddition (e.g., Huisgen 1,3-dipolar) vs. condensation methods. Prioritize routes with >80% yield and minimal diastereomers, as reported for 3-phenylisoxazole derivatives .

- Catalytic Optimization: Screen transition-metal catalysts (e.g., Cu(I) or Ru(II)) for regioselectivity. Use DOE (Design of Experiments) to balance temperature, solvent polarity, and reaction time .

- Purification: Employ flash chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water) to achieve ≥98% purity .

Q. How should ethical and safety protocols be designed for in vivo studies involving this compound?

Methodological Answer:

- Animal Models: Follow ARRIVE 2.0 guidelines for dosing (e.g., 5–20 mg/kg/day in rodents) and endpoint criteria (e.g., tumor volume, serum PSA levels). Justify sample size via power analysis (α = 0.05, β = 0.2) .

- Hazard Mitigation: Use fume hoods and PPE (gloves, lab coats) during handling. Refer to SDS guidelines for waste disposal (e.g., incineration for organic residues) .

Q. What statistical approaches are recommended for resolving variability in pharmacokinetic data (e.g., half-life, bioavailability)?

Methodological Answer:

- Non-Compartmental Analysis (NCA): Calculate AUC and C using Phoenix WinNonlin. Report geometric mean ratios with 90% confidence intervals for bioavailability studies .

- Population Pharmacokinetics (PopPK): Use nonlinear mixed-effects modeling (NONMEM) to identify covariates (e.g., body weight, hepatic function) influencing inter-subject variability .

Q. How can researchers validate this compound’s selectivity against off-target receptors (e.g., glucocorticoid or progesterone receptors)?

Methodological Answer:

- High-Throughput Screening (HTS): Utilize CHO-K1 cells transfected with non-target receptors. Apply a 10 μM concentration cutoff and Z’-factor ≥0.5 for assay quality control .

- Computational Docking: Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict binding poses. Cross-validate with experimental IC data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.